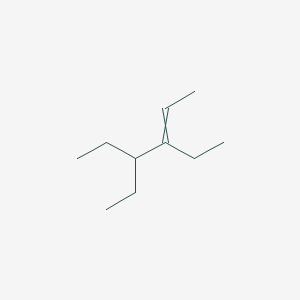![molecular formula C13H15NO2S B1634257 1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone](/img/structure/B1634257.png)
1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone is a chemical compound that belongs to the class of oxazolidinones This compound is characterized by the presence of a benzyl group, a sulfanylidene group, and an oxazolidinone ring
準備方法
The synthesis of 1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone can be achieved through several synthetic routes. One common method involves the reaction of a benzyl-substituted oxazolidinone with a thioketone under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography to ensure completion.
化学反応の分析
1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the sulfanylidene group can be converted to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. Reduction reactions can target the oxazolidinone ring, leading to the formation of amines or alcohols. Substitution reactions can occur at the benzyl group, allowing for the introduction of different functional groups using reagents such as alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria. In medicine, it is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases. In industry, it is used as an intermediate in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as bacterial ribosomal RNA, by binding to their active sites. This inhibition disrupts the normal function of the enzymes, leading to the inhibition of bacterial growth. Additionally, the compound may interact with other cellular targets, such as DNA or proteins, to exert its effects.
類似化合物との比較
1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone can be compared with other similar compounds, such as 1-[(4S)-4-benzyl-2-sulfanylidene-1,3-oxazolidin-3-yl]propan-1-one and 1-[(4R)-4-benzyl-2-oxazolidin-3-yl]propan-1-one These compounds share similar structural features but differ in the configuration of the chiral center or the presence of different functional groups
特性
分子式 |
C13H15NO2S |
|---|---|
分子量 |
249.33 g/mol |
IUPAC名 |
1-[(4R)-4-benzyl-2-sulfanylidene-1,3-oxazolidin-3-yl]propan-1-one |
InChI |
InChI=1S/C13H15NO2S/c1-2-12(15)14-11(9-16-13(14)17)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m1/s1 |
InChIキー |
RMIDPJIHKSUBCO-LLVKDONJSA-N |
SMILES |
CCC(=O)N1C(COC1=S)CC2=CC=CC=C2 |
異性体SMILES |
CCC(=O)N1[C@@H](COC1=S)CC2=CC=CC=C2 |
正規SMILES |
CCC(=O)N1C(COC1=S)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11-Oxabicyclo[8.1.0]undecane](/img/structure/B1634178.png)
![4-[(4,5-Dihydro-1H-imidazol-2-ylhydrazinylidene)methyl]-3-methylphenol](/img/structure/B1634179.png)


![[4-[4-[C-(4-bromophenyl)-N-ethoxycarbonimidoyl]piperidin-1-yl]-4-methylpiperidin-1-yl]-(2,4-dimethyl-1-oxidopyridin-1-ium-3-yl)methanone](/img/structure/B1634192.png)
![Methyl 2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate](/img/structure/B1634197.png)


![1-(Thieno[2,3-b]pyridin-2-yl)ethanone](/img/structure/B1634205.png)




![4-[(3-Bromophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B1634217.png)
